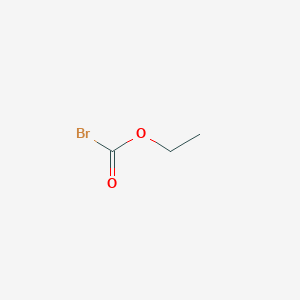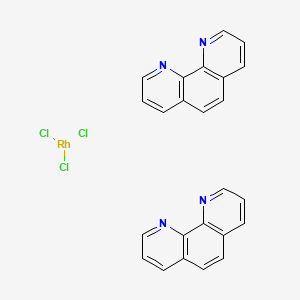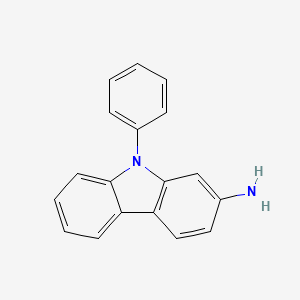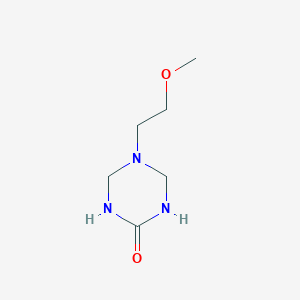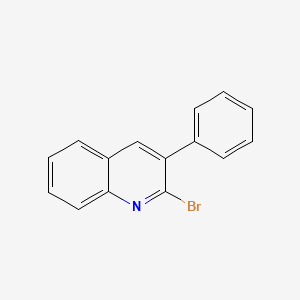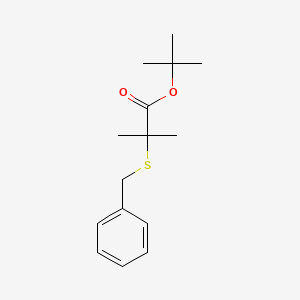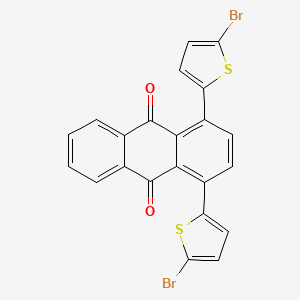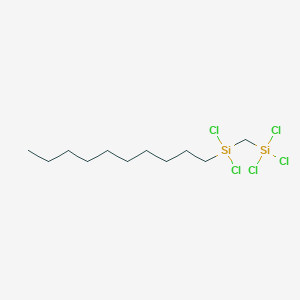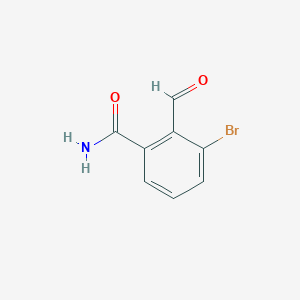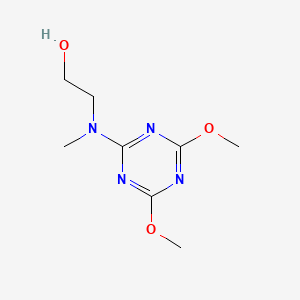
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is an organic compound that belongs to the triazine family. This compound is known for its role in activating carboxylic acids, making it a valuable reagent in organic synthesis, particularly in the formation of amides, esters, and anhydrides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes several types of chemical reactions, including:
Amide Formation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Anhydride Formation: Reacts with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Amide Formation: Typically involves the use of tetrahydrofuran (THF) as a solvent and mild reaction conditions.
Esterification: Can be carried out in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Anhydride Formation: Similar conditions to esterification, often using THF as a solvent.
Major Products
科学研究应用
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or anhydrides . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol.
N-Methylmorpholine: Another reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to operate under mild conditions and its compatibility with a wide range of solvents make it a preferred choice in organic synthesis .
属性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-12(4-5-13)6-9-7(14-2)11-8(10-6)15-3/h13H,4-5H2,1-3H3 |
InChI 键 |
XXAQHEVFBJEYJX-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=NC(=NC(=N1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


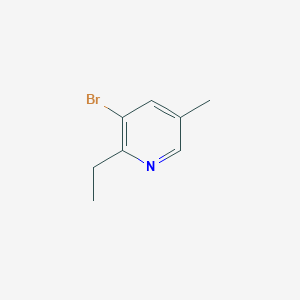
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
